Alamethicin

Description

Properties

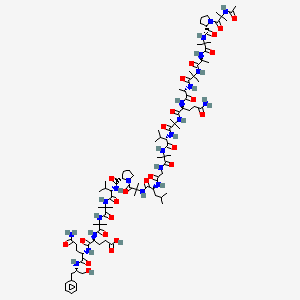

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSQOCGTJHDIL-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H150N22O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59588-86-2, 27061-78-5 | |

| Record name | Alamethicin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamethicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Production of Alamethicin from Trichoderma viride

Foreword: The Resurgence of Natural Peptides in Drug Discovery

In an era grappling with antimicrobial resistance, the scientific community is revisiting nature's extensive pharmacopeia. Among the most promising candidates are the peptaibols, a class of non-ribosomally synthesized peptides with potent antimicrobial and ionophoric properties. Alamethicin, a 20-amino acid peptaibol produced by the filamentous fungus Trichoderma viride, stands out for its well-characterized ability to form voltage-gated ion channels in lipid membranes.[1] This unique mechanism of action makes it a compelling subject for research into novel antibiotics and a valuable tool in biophysical studies of membrane transport.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the study and production of this compound. We will delve into the intricate biosynthetic machinery of Trichoderma viride, detail robust methodologies for its fermentation, and provide a systematic approach to the purification and analytical characterization of this compound. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.

The Producer Organism: Trichoderma viride

Trichoderma viride is a ubiquitous, saprophytic fungus found in diverse soil ecosystems. It is well-recognized for its role as a biocontrol agent against various plant pathogens, a capability attributed to its production of a wide array of secondary metabolites, including cell wall-degrading enzymes and antimicrobial peptides like this compound.[2] From a biotechnological perspective, T. viride is a robust organism amenable to industrial-scale fermentation, making it an ideal host for the production of valuable natural products.

The Biosynthesis of this compound: A Non-Ribosomal Assembly Line

This compound is not synthesized by the conventional ribosomal machinery that translates mRNA into protein. Instead, its production is orchestrated by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] Understanding this pathway is crucial for any attempts to optimize its production, whether through fermentation or genetic engineering.

The NRPS responsible for this compound synthesis functions as a molecular assembly line, with each module responsible for the incorporation of a specific amino acid. The core catalytic domains within each module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheine cofactor.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain attached to the PCP domain of the preceding module and the amino acid on the current module's PCP domain.

The process is initiated with the acylation of the N-terminal amino acid and terminates with the release of the final peptide, often accompanied by cyclization, by a Thioesterase (TE) domain.

Caption: Workflow for the production of this compound via submerged fermentation of Trichoderma viride.

Downstream Processing: Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the peptide from the fungal biomass, media components, and other secreted metabolites.

Protocol 4.1: this compound Extraction and Purification

-

Biomass Separation: Separate the fungal mycelium from the culture broth by centrifugation (5,000 x g for 20 minutes) or filtration. The majority of this compound is secreted into the broth, but extraction of the mycelium may also yield additional product.

-

Solvent Extraction of Supernatant:

-

Acidify the supernatant to pH 3.0 with concentrated HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Mycelial Extraction (Optional):

-

Homogenize the mycelial pellet in methanol.

-

Stir for 4-6 hours at room temperature.

-

Filter to remove cell debris and evaporate the methanol extract to dryness.

-

-

Crude Extract Resuspension: Resuspend the dried crude extracts from the supernatant and mycelium in a minimal volume of methanol.

-

Chromatographic Purification (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 40 minutes.

-

Detection: UV at 214 nm.

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC-MS. Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Caption: A systematic workflow for the extraction and purification of this compound from Trichoderma viride fermentation broth.

Analytical Characterization of this compound

Accurate and robust analytical methods are essential for the quantification of this compound during fermentation and for the confirmation of its identity and purity after purification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. [3][4]

| Parameter | Typical Conditions |

|---|---|

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100-2000 |

| Key Ions (this compound F50/5) | [M+H]+, [M+Na]+, [M+K]+ |

Table 2: Representative HPLC-MS Parameters for this compound Analysis

Future Perspectives: Genetic Engineering for Enhanced Production

While optimization of fermentation conditions can significantly improve this compound yields, metabolic engineering of T. viride offers the potential for even greater enhancements. The CRISPR-Cas9 system has been successfully applied for genome editing in Trichoderma species, opening up new avenues for targeted genetic modifications. [5] Potential strategies include:

-

Overexpression of the NRPS gene cluster: Increasing the copy number or using a stronger promoter to drive the expression of the this compound synthetase genes.

-

Enhancing precursor supply: Upregulating the biosynthesis of precursor amino acids, particularly the non-proteinogenic 2-aminoisobutyric acid (Aib).

-

Knockout of competing pathways: Deleting genes involved in the synthesis of other secondary metabolites that compete for the same precursors.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique biological activity and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for the reproducible production, purification, and characterization of this compound from Trichoderma viride. As our understanding of the genetics and physiology of Trichoderma deepens, the integration of metabolic engineering strategies will undoubtedly unlock new possibilities for the efficient and sustainable production of this valuable peptaibol.

References

-

STANDARD OPERATING PROCEDURE FOR ANALYSIS OF Trichoderma viride & Trichoderma harzianum. (n.d.). Retrieved from [Link]

-

Optimizing of Trichoderma viride Cultivation in Submerged State Fermentation. (2009). Science Publications. Retrieved from [Link]

-

Brewer, D., Mason, F. G., & Taylor, A. (1987). The production of alamethicins by Trichoderma spp. Canadian Journal of Microbiology, 33(7), 619–625. [Link]

-

Isolation, preservation and revival of Trichoderma Viride in culture media. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]

- Preparation method of trichoderma. (2012). Google Patents.

-

Trichoderma Production and Encapsulation Methods for Agricultural Applications. (2024). MDPI. Retrieved from [Link]

-

Fermentation of Trichoderma for biological control using local inputs in Costa Rica. (n.d.). Retrieved from [Link]

-

Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide. (2022). PMC. Retrieved from [Link]

-

Optimizing of Trichoderma viride Cultivation in Submerged State Fermentation. (n.d.). Retrieved from [Link]

- Method for producing green trichoderma viride through liquid/solid double-phase fermentation. (2013). Google Patents.

-

Mass spectrometric investigation of this compound. (2010). ResearchGate. Retrieved from [Link]

-

Peptaibol production in phylogenetically defined Trichoderma strains. (n.d.). ResearchGate. Retrieved from [Link]

-

A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2024). Dove Medical Press. Retrieved from [Link]

- Method for producing chlamydospores by liquid submerged fermentation of Trichoderma. (2008). Google Patents.

-

Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. (2021). PubMed. Retrieved from [Link]

-

Changes in Peptaibol Production of Trichoderma Species during In Vitro Antagonistic Interactions with Fungal Plant Pathogens. (2020). MDPI. Retrieved from [Link]

-

Mass Multiplication and Shelf life of Liquid Fermented final Product of Trichoderma viride in Different Formulations. (n.d.). Retrieved from [Link]

-

Providing a toolbox for genomic engineering of Trichoderma aggressivum. (2023). PubMed. Retrieved from [Link]

-

Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

-

Monitoring the productivity of Trichoderma viride strain in submerged cultivation. (2021). Agricultural Science and Technology. Retrieved from [Link]

-

Genome-Guided Metabolomic Profiling of Peptaibol-Producing Trichoderma. (2023). MDPI. Retrieved from [Link]

-

Communication: this compound can capture lipid-like molecules in the membrane. (2017). PubMed. Retrieved from [Link]

Sources

- 1. thescipub.com [thescipub.com]

- 2. researchgate.net [researchgate.net]

- 3. agriscitech.eu [agriscitech.eu]

- 4. Providing a toolbox for genomic engineering of Trichoderma aggressivum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alamethicin Channel Formation in Planar Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Pore-Former for Model Membrane Studies

Alamethicin, a 20-residue peptide antibiotic isolated from the fungus Trichoderma viride, has become a cornerstone for the study of ion channels and membrane biophysics.[1][2] Its ability to form voltage-gated ion channels in lipid bilayers provides an exemplary model system for investigating the fundamental principles of membrane permeabilization, protein-lipid interactions, and the mechanisms of action for a broad class of antimicrobial peptides.[2] This application note provides a comprehensive guide to the principles and protocols for inducing and characterizing this compound channels in planar lipid membranes (PLMs), a powerful technique for single-molecule analysis.[3]

The utility of this compound lies in its well-defined, multi-level conductance states, which are a direct consequence of the number of peptide monomers assembling to form a pore.[4] This behavior is best described by the "barrel-stave" model, where individual this compound helices (the staves) aggregate within the membrane to form a central, water-filled pore (the barrel).[1][5][6][7] The formation and stability of these channels are critically dependent on several factors, including the applied transmembrane voltage, the concentration of this compound, and the composition of the lipid bilayer.[8][9] Understanding and controlling these parameters are paramount for reproducible and insightful experimentation.

This guide will delve into the mechanistic underpinnings of this compound channel formation, provide detailed, field-proven protocols for their reconstitution in PLMs, and offer insights into the analysis of the resulting single-channel electrical recordings.

The Mechanism of this compound Channel Formation: A Voltage-Driven Self-Assembly Process

The formation of a conductive this compound pore is a multi-step, dynamic process driven by the interplay between the peptide, the lipid bilayer, and an applied electric field. The amphipathic nature of the this compound α-helix is central to this mechanism.[1][10]

-

Surface Adsorption (S-State): At low concentrations and in the absence of a significant transmembrane voltage, this compound monomers adsorb onto the surface of the lipid bilayer with their helical axis parallel to the membrane plane.[1][11] In this "inactive surface (S) state," the peptide does not form a conductive pore.[11]

-

Voltage-Induced Insertion (I-State): The application of a sufficiently high, cis-positive voltage induces a conformational change and insertion of the this compound monomers into the hydrophobic core of the bilayer.[12][9] This transition to the "inserted (I) state" aligns the peptide's helical axis perpendicular to the membrane surface.[1]

-

Aggregation and Pore Formation: Once inserted, individual this compound monomers diffuse laterally within the membrane and aggregate.[8] This self-assembly process, driven by favorable intermolecular interactions, results in the formation of a "barrel-stave" pore. The hydrophilic faces of the amphipathic helices line the central lumen of the pore, creating a water-filled channel, while the hydrophobic faces interact with the acyl chains of the surrounding lipids.[1][5][6]

-

Multi-level Conductance: A key characteristic of this compound channels is their multiple, discrete conductance levels.[12][4][13] These levels correspond to pores formed by a varying number of this compound monomers.[1][12] The transition between these levels represents the dynamic addition or removal of a single monomer "stave" from the barrel assembly.[6][13] The number of monomers per channel can range from as few as three to more than eleven, depending on factors like lipid composition.[1][13]

The following diagram illustrates the voltage-dependent mechanism of this compound channel formation.

Caption: Voltage-dependent mechanism of this compound channel formation.

Experimental Protocol: Reconstitution and Recording of this compound Channels

This protocol details the formation of a planar lipid bilayer and the subsequent incorporation and recording of this compound channels. The "painting" method for bilayer formation is described here, as it is a robust and widely used technique.[3]

Materials and Reagents

| Component | Specifications | Typical Supplier |

| Lipids | 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids |

| Solvent | n-decane | Sigma-Aldrich |

| Electrolyte | 1 M KCl, buffered with 10 mM HEPES, pH 7.4 | Sigma-Aldrich |

| This compound | Stock solution in ethanol (e.g., 1 mg/mL) | Sigma-Aldrich |

| Bilayer Chamber | Teflon or Delrin cup and chamber with a small aperture (100-250 µm) | Warner Instruments |

| Electrodes | Ag/AgCl electrodes | Warner Instruments |

| Amplifier | Bilayer clamp amplifier (e.g., Axopatch 200B) | Molecular Devices |

| Data Acquisition | A/D converter and software (e.g., Digidata, pCLAMP) | Molecular Devices |

| Faraday Cage | To shield from electrical noise | Warner Instruments |

| Vibration Isolation | Anti-vibration table | Newport, TMC |

Step-by-Step Methodology

Part 1: Planar Lipid Bilayer (PLB) Formation

-

Prepare the Lipid Solution: Dissolve the chosen lipid (e.g., DPhPC) in n-decane to a final concentration of 10-25 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Assemble the Bilayer Chamber: Clean the Teflon cup and chamber meticulously with ethanol and deionized water. Dry completely. Place the cup into the chamber, creating two separate compartments (cis and trans) connected only by the small aperture in the cup wall.

-

Fill the Chamber: Add the electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4) to both the cis (cup) and trans (chamber) compartments until the solution level is above the aperture.

-

Place Electrodes: Insert one Ag/AgCl electrode into the cis compartment and the other into the trans compartment. The cis electrode is typically connected to the headstage of the amplifier (the command electrode), and the trans electrode is connected to ground.

-

"Paint" the Bilayer: Using a fine-tipped paintbrush or a glass rod, apply a small amount of the lipid-decane solution over the aperture. The goal is to create a thick film of the solution covering the hole.

-

Monitor Bilayer Formation: Apply a small, constant voltage (e.g., 20-50 mV) across the membrane and monitor the capacitance. As the solvent diffuses out of the film and into the surrounding torus, the lipid film will thin down to a bilayer. This process is marked by a characteristic increase in capacitance and a decrease in current until a stable, high-resistance seal (>10 GΩ) is formed. The resulting bilayer is an almost perfect electrical insulator.[3]

Part 2: this compound Incorporation and Single-Channel Recording

-

Prepare this compound Dilution: Immediately before use, dilute the this compound stock solution in ethanol to a working concentration (e.g., 1-10 µg/mL).

-

Add this compound: Introduce a small volume (e.g., 1-5 µL) of the diluted this compound solution to the cis compartment. Gently stir the solution to facilitate the diffusion of the peptide to the bilayer surface.

-

Apply Voltage and Record: Set the holding potential of the amplifier to a positive voltage (e.g., +100 to +150 mV).[4] Begin recording the current. Initially, the current should be near zero. As this compound monomers insert and form channels, you will observe discrete, step-like increases in the current.[14] These steps represent the opening and closing of individual channels and the transitions between different conductance states.

-

Data Acquisition: Record the current at a sampling rate of at least 10 kHz and filter the signal with a low-pass filter (e.g., 2-5 kHz) to reduce noise.[3]

The following diagram outlines the experimental workflow for this compound channel recording in a planar lipid bilayer setup.

Caption: Experimental workflow for this compound channel recording.

Data Analysis and Expected Results

The raw data from a successful experiment will show a current trace with distinct, step-like fluctuations. Each step corresponds to a change in the total conductance of the membrane due to the opening, closing, or resizing of this compound pores.

All-Points Histogram

A powerful way to visualize the different conductance states is to create an all-points histogram of the current trace.[4] This histogram will show a series of peaks, with each peak corresponding to a specific conductance level of the this compound channel. The first peak (at or near zero current) represents the baseline where all channels are closed. Subsequent peaks correspond to the different open states of the channel (Level 1, Level 2, etc.).

Determining Single-Channel Conductance

The conductance (γ) of each level can be calculated using Ohm's law:

γ = I / V

where I is the current of a given peak in the histogram and V is the applied voltage.

Typical Quantitative Data

The following table summarizes typical experimental parameters and expected results for this compound channel formation in DPhPC or DOPC membranes.

| Parameter | Typical Value / Range | Rationale / Notes |

| Lipid Concentration | 10-25 mg/mL in n-decane | Higher concentrations can facilitate faster bilayer formation. |

| Electrolyte | 1 M KCl, 10 mM HEPES, pH 7.4 | High salt concentration increases the single-channel current, making it easier to resolve. |

| This compound Concentration | 0.1 - 1.0 µg/mL in the cis chamber | The final concentration should be titrated to achieve a manageable number of channel events. |

| Applied Voltage | +80 to +200 mV | Channel formation is exponentially dependent on voltage. Higher voltages increase the probability of channel opening.[12][9] |

| Expected Conductance (Level 1) | ~0.8 nS in 1 M KCl | This can vary with lipid composition and other factors. |

| Number of Monomers per Pore | 5-11 | Varies with lipid type; for example, DPhPC tends to have pores with more monomers than DOPC.[1] |

Troubleshooting and Field-Proven Insights

-

Bilayer Instability: Unstable bilayers are a common issue.[15] Ensure the aperture is clean and the lipid solution is fresh. Overly aggressive stirring can also rupture the membrane.

-

No Channel Activity: If no channels are observed, try increasing the this compound concentration or the applied voltage. Ensure the this compound stock has not degraded. The fluidity of the membrane, influenced by lipid choice, also affects channel formation kinetics.[8]

-

Excessive Channel Activity: If the current trace is too noisy with overlapping events, reduce the this compound concentration in the cis chamber. It is often better to start with a very low concentration and titrate upwards.

-

Voltage-Induced Inactivation: At very high or prolonged voltages, this compound channels can exhibit inactivation.[9] This is thought to be due to the translocation of this compound peptides to the trans side of the membrane, leading to channel breakup.[9] Be mindful of this phenomenon when designing voltage protocols.

-

Asymmetric I-V Curves: When this compound is added to only one side of the membrane, the resulting current-voltage (I-V) relationship is often asymmetric.[16] This is an inherent property of the channel, though it can be complicated by the slow leakage of this compound to the trans side.[16]

Conclusion

The this compound-planar lipid membrane system offers a robust and highly informative platform for studying the biophysics of ion channels. Its well-characterized, voltage-dependent behavior and multi-level conductance states provide a rich dataset for analysis. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably reconstitute these channels and gain fundamental insights into membrane protein function. This model system not only serves as an excellent tool for basic research but also provides a platform for screening compounds that may modulate pore-forming activity, with direct relevance to the development of novel antimicrobial agents and other therapeutics.

References

-

Direct visualization of the this compound pore formed in a planar phospholipid matrix. (2012). Proceedings of the National Academy of Sciences. [Link]

-

Interactions of the channel forming peptide this compound with artificial and natural membranes. (n.d.). Indian Academy of Sciences. [Link]

-

The mechanism of channel formation by this compound as viewed by molecular dynamics simulations. (n.d.). PubMed. [Link]

-

Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institutet. [Link]

-

2.2 Voltage-gating kinetics. (2016). YouTube. [Link]

-

Kinetics and stability of this compound conducting channels in lipid bilayers. (n.d.). PubMed. [Link]

-

Intrinsic rectification of ion flux in this compound channels: studies with an this compound dimer. (n.d.). PubMed. [Link]

-

Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. (n.d.). Semantic Scholar. [Link]

-

Charge distribution and imperfect amphipathicity affect pore formation by antimicrobial peptides. (2012). CORE. [Link]

-

This compound channel inactivation caused by voltage-driven flux of this compound. (n.d.). PubMed. [Link]

-

Pore formation in lipid membranes by this compound. (n.d.). PubMed. [Link]

-

Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. (n.d.). PMC - NIH. [Link]

-

Single this compound channels a, Recordings of single this compound channel... (n.d.). ResearchGate. [Link]

-

The barrel-stave model as applied to this compound and its analogs reevaluated. (n.d.). PubMed. [Link]

-

Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. (n.d.). PMC. [Link]

-

Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies. (n.d.). NIH. [Link]

-

Barrel-stave model for this compound and toroidal model for magainin pores... (n.d.). ResearchGate. [Link]

-

Enhanced long-term stability for single ion channel recordings using suspended poly(lipid) bilayers. (2009). PubMed. [Link]

-

the design and use of a planar lipid bilayer workstation. (n.d.). Warner Instruments. [Link]

-

This compound-induced current-voltage curve asymmetry in lipid bilayers. (n.d.). PMC - NIH. [Link]

-

Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. (n.d.). ResearchGate. [Link]

-

Membrane structure of voltage-gated channel forming peptides by site-directed spin-labeling. (1996). PubMed. [Link]

-

This compound incorporation in lipid bilayers: a thermodynamic study. (n.d.). Biochemistry. [Link]

-

Bilayers. (n.d.). University of Maryland, Baltimore. [Link]

-

Lipid rafts reconstituted in model membranes. (n.d.). PMC - NIH. [Link]

-

Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. (2026). Oreate AI. [Link]

-

A voltage-gated ion channel model inferred from the crystal structure of this compound at 1.5-A resolution. (n.d.). PubMed. [Link]

-

Single-molecule study of full-length NaChBac by planar lipid bilayer recording. (2017). PLOS One. [Link]

-

Membrane Pores Induced by Magainin. (n.d.). ACS Publications. [Link]

-

Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms. (2024). MDPI. [Link]

-

Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide this compound. (n.d.). PubMed. [Link]

-

Peptides derived from high voltage-gated calcium channel β subunit reduce blood pressure in rats. (n.d.). PMC - NIH. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. ias.ac.in [ias.ac.in]

- 3. nbi.ku.dk [nbi.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The barrel-stave model as applied to this compound and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound channel inactivation caused by voltage-driven flux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A voltage-gated ion channel model inferred from the crystal structure of this compound at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Enhanced long-term stability for single ion channel recordings using suspended poly(lipid) bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced current-voltage curve asymmetry in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Alamethicin for Single-Channel Recording in Patch Clamp Electrophysiology: An Application Note and Protocol

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing the peptide antibiotic alamethicin in patch clamp experiments. This compound serves as an exemplary model for studying the biophysical properties of voltage-gated ion channels. Its ability to form pores with multiple, discrete conductance levels makes it an invaluable tool for validating electrophysiology setups, training new researchers, and investigating the fundamental principles of membrane protein function. We will delve into the molecular mechanism of this compound, provide step-by-step protocols for its application in single-channel recording from artificial lipid bilayers, and offer expert insights into data analysis and troubleshooting.

Section 1: The Scientific Foundation - Understanding this compound's Mechanism

This compound is a 20-amino acid peptide produced by the fungus Trichoderma viride.[1] Its structure is rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which constrains the peptide into a rigid α-helical conformation.[1][2] This inherent structure is central to its function as a channel-forming agent.

The "Barrel-Stave" Model of Pore Formation

The formation of a conductive pore by this compound is a multi-step, self-assembly process that is critically dependent on the transmembrane voltage.[3][4]

-

Adsorption: this compound monomers first adsorb to the surface of the lipid bilayer.

-

Voltage-Dependent Insertion: Upon the application of a sufficiently positive transmembrane potential, the electric field acts on the large dipole moment of the α-helical peptide. This force drives the insertion of the N-termini of several this compound monomers into the hydrophobic core of the membrane.[5][6]

-

Aggregation and Pore Formation: Once inserted, the monomers aggregate into a ring-like structure, forming a hydrophilic pore through the center. This structure is often described by the "barrel-stave" model, where each peptide monomer acts as a stave in a barrel.[1][7] The aggregation process is cooperative and results in a channel that allows ions to flow across the membrane.[8][9]

Multiple Conductance States: A Defining Feature

A hallmark of the this compound channel is its exhibition of multiple, discrete conductance levels.[5][10] These distinct levels are not due to sub-conductance states of a fixed pore but rather represent changes in the size of the pore itself. Each level corresponds to a different number of monomers comprising the aggregate.[5] The lowest conducting state, often termed "level 0" or "level 1," is typically formed by a smaller number of monomers (e.g., a trimer or tetramer), with subsequent, larger conductance levels resulting from the recruitment of additional monomers into the aggregate.[5] This dynamic behavior provides a rich system for studying the principles of channel gating and assembly.

Caption: Voltage-dependent mechanism of this compound channel formation.

Section 2: Experimental Design and Preparation

The success of an this compound single-channel recording experiment hinges on meticulous preparation. The primary objective is to create a pristine, electrically tight membrane patch (a "gigaseal") and then induce the incorporation of just a few this compound channels to allow for the clear resolution of their individual activity. These experiments are most commonly performed on artificial lipid bilayers, such as those formed from Giant Unilamellar Vesicles (GUVs), to eliminate interference from endogenous cellular channels.[11]

Reagents and Solutions

| Reagent/Component | Recommended Specifications | Purpose |

| This compound | From T. viride, high purity | Channel-forming peptide |

| Ethanol or Methanol | 200 proof, anhydrous | Solvent for this compound stock solution |

| Potassium Chloride (KCl) | >99% purity | Primary charge carrier |

| HEPES | Biological buffer grade | pH buffering |

| Magnesium Chloride (MgCl₂) | Anhydrous, >98% purity | Divalent cation, can affect membrane stability |

| Calcium Chloride (CaCl₂) | Anhydrous, >97% purity | Divalent cation, can affect membrane stability |

| Lipids (for GUVs) | e.g., DPhPC, POPC, POPE | Form the artificial bilayer |

| Ultrapure Water | 18.2 MΩ·cm | Solvent for all aqueous solutions |

Protocol 2.1: Preparation of this compound Stock Solution

Causality: this compound is insoluble in water but readily dissolves in alcohols like ethanol or methanol.[1] A concentrated stock in a volatile solvent allows for easy dilution into the aqueous recording solution and minimizes the final solvent concentration, which could otherwise affect membrane integrity.

-

Weigh out 1-2 mg of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of 200-proof ethanol to achieve a final concentration of 1 mg/mL.

-

Vortex thoroughly until the peptide is fully dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile tubes.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2.2: Preparation of Recording Solutions

Causality: Isotonic, buffered solutions are crucial for maintaining membrane stability and controlling the ionic conditions of the experiment. The pH should be tightly controlled as it can affect both lipid headgroups and the peptide itself.[12][13]

Symmetric 1 M KCl Recording Buffer (pH 7.2)

-

To ~800 mL of ultrapure water, add:

-

KCl to a final concentration of 1 M.

-

HEPES to a final concentration of 10 mM.

-

-

Adjust the pH to 7.2 using 1 M KOH.

-

Bring the final volume to 1 L with ultrapure water.

-

Filter the solution through a 0.2 µm filter to remove any particulate matter.

-

This solution will serve as both the internal (pipette) and external (bath) solution.

Section 3: Step-by-Step Experimental Protocol

This protocol assumes the use of a standard patch clamp rig and the formation of a lipid bilayer on the tip of the patch pipette (e.g., from a GUV).

Caption: Experimental workflow for this compound single-channel recording.

Step 1: Pipette Preparation

-

Pull borosilicate glass capillaries to produce pipettes with a resistance of 3-7 MΩ when filled with 1 M KCl solution.[12][14]

-

Fire-polish the pipette tip using a microforge. This smooths the tip, which is essential for forming a stable, high-resistance seal.

-

Prepare the final pipette solution: Thaw an aliquot of the this compound stock and dilute it into the 1 M KCl recording buffer. A good starting concentration is 1-5 µg/mL.[15] Vortex briefly.

-

Fill the pipette tip with the this compound-containing solution, ensuring no air bubbles are trapped.[16]

Step 2: Establishing a Gigaseal

-

Mount the filled pipette onto the headstage.

-

Apply positive pressure (~20-30 mbar) to the pipette interior to keep the tip clean as it enters the bath solution.

-

Approach a GUV or other bilayer formation system.

-

Once the pipette touches the membrane, release the positive pressure.

-

Apply gentle suction to draw the membrane into the pipette tip, which should rapidly increase the electrical resistance. The goal is to achieve a seal resistance >1 GΩ (a "gigaseal"). This electrically isolates the patch of membrane under the pipette tip.

Step 3: Inducing this compound Incorporation

-

Set the amplifier to voltage-clamp mode and hold the membrane potential (V_hold) at 0 mV. You should see a flat, quiet baseline current.

-

To induce channel formation, apply a constant positive holding potential to the pipette interior, typically between +60 mV and +120 mV.[15]

-

Channel insertions will appear as discrete, stepwise increases in the measured current. The process can take anywhere from seconds to several minutes, depending on the this compound concentration and applied voltage.

Step 4: Data Acquisition

-

Set the amplifier filter to a suitable cutoff frequency, typically 2-5 kHz for resolving this compound channel kinetics.

-

Set the data acquisition sampling rate to at least double your filter frequency (e.g., 10-20 kHz).

-

Record long stretches of data containing channel activity at various holding potentials to gather statistics for analysis.

Section 4: Data Interpretation and Analysis

The raw data from a successful experiment will show a current trace with distinct, stable levels corresponding to the closed state (zero current) and one or more open channel states.

Expected Results & Primary Analysis

-

Current-Voltage (I-V) Plot: By holding the voltage at different levels (e.g., from +40 mV to +120 mV in 20 mV steps) and measuring the average current at each conductance level, you can construct an I-V plot. The slope of the line for each level gives its conductance (G = I/V).

-

All-Points Histogram: A histogram of all the data points in a current trace will show distinct peaks.[10] One peak will be at 0 pA (the closed state), and subsequent peaks will correspond to the mean current of each open conductance level. This is the most reliable way to identify and quantify the different channel states.

Quantitative Data Summary

| Parameter | Typical Value Range | Significance |

| This compound Pipette Conc. | 0.5 - 10 µg/mL | Balances incorporation speed vs. membrane stability. |

| Holding Potential | +60 mV to +150 mV | Driving force for voltage-dependent insertion. |

| Conductance Level 1 (in 1M KCl) | ~0.7 - 1.0 nS | Represents the smallest stable pore. |

| Conductance Level 2 (in 1M KCl) | ~1.5 - 1.8 nS | Pore formed by an additional monomer. |

| Conductance Level 3 (in 1M KCl) | ~2.5 - 3.0 nS | Pore formed by two additional monomers. |

| (Note: Exact conductance values can vary with lipid composition, pH, and temperature.[5][13][17]) |

Section 5: Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No channel activity after >5 min | 1. This compound concentration is too low.2. Holding voltage is insufficient.3. This compound stock has degraded. | 1. Make a fresh pipette solution with a higher concentration (e.g., increase from 1 to 5 µg/mL).2. Increase the holding potential in steps (e.g., to +120 mV or +140 mV).3. Use a fresh aliquot of this compound stock from the freezer. |

| Seal becomes unstable or breaks after applying voltage | 1. This compound concentration is too high, causing membrane disruption.2. Initial gigaseal was poor (<1 GΩ).3. Mechanical drift in the setup.[18] | 1. Lower the this compound concentration in the pipette.2. Discard the pipette and reform the seal. Ensure the pipette tip is well-polished.3. Check for vibrations and ensure the perfusion system is stable.[19] |

| Current is too large/noisy to resolve single channels | 1. Too many channels incorporated simultaneously due to high peptide concentration.2. Poor electrical grounding or external noise source. | 1. Significantly reduce the this compound concentration.2. Troubleshoot the rig's grounding (Faraday cage, headstage, bath electrode). |

| Conductance levels are not stable (flickering) | 1. This is an intrinsic property of this compound channels, reflecting monomer association/dissociation.2. Unstable recording conditions (pH, osmolarity). | 1. This is expected behavior and can be analyzed for channel kinetics.2. Ensure recording solutions are fresh and correctly prepared.[12] |

Conclusion

This compound provides a robust, reproducible, and deeply informative system for single-channel electrophysiology. Its predictable voltage-dependent gating and characteristic multi-level conductance make it an ideal standard for testing the resolution and stability of a patch clamp setup. By mastering the protocols outlined in this guide, researchers can effectively leverage this compound not only as a control and training tool but also as a model system to probe the intricate biophysics of ion channel formation and function.

References

-

Interactions of the channel forming peptide this compound with artificial and natural membranes. (n.d.). Indian Academy of Sciences. [Link]

-

Tomioka, K., et al. (2003). Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal. [Link]

-

Birk, A. V., et al. (2023). Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore in a Knock-In Mouse Model of Alzheimer’s Disease. MDPI. [Link]

-

Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). This compound. A rich model for channel behavior. Biophysical journal. [Link]

-

Patch clamp protocol. (n.d.). Scientifica. [Link]

-

Sondermann, M., George, M., Fertig, N., & Behrends, J. C. (2006). High-resolution electrophysiology on a chip: transient dynamics of this compound channel formation. Biochimica et biophysica acta. [Link]

-

Engelberth, J., et al. (2003). Ion Channel-Forming this compound Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean. Plant Physiology. [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 27, 2026. [Link]

-

Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides. Biophysical journal. [Link]

-

Cafiso, D. S. (1994). This compound: a peptide model for voltage gating and protein-membrane interactions. Annual review of biophysics and biomolecular structure. [Link]

-

Conductance of this compound channel levels L0 and L1 in DOPS (solid...). (n.d.). ResearchGate. [Link]

-

How to prepare internal solution for patch clamp? (2016). ResearchGate. [Link]

-

Current measurements under voltage clamp and corresponding histogram of... (n.d.). ResearchGate. [Link]

-

Schwarz, G., Stankowski, S., & Rizzo, V. (1987). This compound incorporation in lipid bilayers: a thermodynamic study. Biochimica et biophysica acta. [Link]

-

Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

-

One-Channel Cell-Attached Patch-Clamp Recording l Protocol Preview. (2022). YouTube. [Link]

-

Rostovtseva, T. K., et al. (2000). This compound channel conductance modified by lipid charge. Biophysical journal. [Link]

-

Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. (2014). Niels Bohr Institute. [Link]

-

Mysterious Patch issue. (2024). Reddit. [Link]

-

Maki, B. A., et al. (2014). One-channel cell-attached patch-clamp recording. Journal of visualized experiments. [Link]

-

This compound Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. (2021). Sensors and Materials. [Link]

-

Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice. (n.d.). STAR Protocols. [Link]

-

He, K., et al. (2011). This compound aggregation in lipid membranes. Biochimica et biophysica acta. [Link]

-

Latorre, R., Miller, C. G., & Quay, S. (1981). Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers. Biophysical journal. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ion Channel-Forming this compound Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound aggregation in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound incorporation in lipid bilayers: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution electrophysiology on a chip: Transient dynamics of this compound channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. This compound channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collapsin Response Mediator Protein 2 (CRMP2) Modulates Induction of the Mitochondrial Permeability Transition Pore in a Knock-In Mouse Model of Alzheimer’s Disease [mdpi.com]

- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 16. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. scientifica.uk.com [scientifica.uk.com]

Application Note: Alamethicin as a Model System for Elucidating Lipid-Peptide Interactions

Introduction: The Imperative of Understanding Lipid-Peptide Interactions

The intricate dance between peptides and lipid membranes is fundamental to a vast array of biological processes, from antimicrobial defense and cellular signaling to viral entry and drug delivery. A thorough comprehension of these interactions at a molecular level is paramount for the rational design of novel therapeutics and the development of advanced drug delivery systems. Alamethicin, a 20-amino acid peptide antibiotic, has emerged as a powerful and widely utilized model system for dissecting the complexities of how peptides interact with, insert into, and modify the structure and function of lipid bilayers[1]. Its ability to self-assemble and form voltage-gated ion channels provides a rich platform for biophysical investigation[1][2].

This comprehensive guide provides a detailed exploration of the theoretical underpinnings and practical applications of using this compound to study lipid-peptide interactions. We present a suite of detailed protocols for key biophysical techniques, offering not just procedural steps but also the scientific rationale behind experimental choices, ensuring a robust and insightful research workflow.

Theoretical Framework: The Mechanism of this compound Action

This compound is an amphipathic, α-helical peptide that exhibits a concentration-dependent and voltage-dependent interaction with lipid membranes[3][4]. Its mechanism of action is generally understood to proceed through a series of discrete steps, culminating in the formation of transmembrane pores.

1. Surface Adsorption (S-state): Initially, this compound monomers adsorb to the surface of the lipid bilayer. This interaction is governed by a combination of electrostatic and hydrophobic forces.

2. Insertion and Oligomerization (I-state): Upon reaching a critical concentration, and often facilitated by a transmembrane voltage, the this compound monomers insert into the hydrophobic core of the membrane[3]. These inserted monomers then aggregate to form oligomeric pre-pore structures.

3. Pore Formation (P-state): The oligomeric assemblies arrange themselves into a "barrel-stave" structure, where the hydrophobic surfaces of the this compound helices face the lipid acyl chains, and the hydrophilic faces line a central aqueous pore[3]. The size of the pore, and consequently its conductance, is determined by the number of this compound monomers in the oligomer[5].

The following diagram illustrates the proposed mechanism of this compound pore formation:

Caption: Mechanism of this compound Pore Formation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Lipid Vesicles

A critical prerequisite for reliable and reproducible biophysical assays is the correct preparation of reagents. This protocol details the preparation of a concentrated this compound stock solution and unilamellar lipid vesicles.

1.1. This compound Stock Solution Preparation

-

Rationale: this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. A concentrated stock in an appropriate solvent allows for accurate and convenient addition to aqueous buffer systems. Methanol or ethanol are commonly used solvents[6][7].

-

Materials:

-

This compound powder

-

Methanol or Ethanol (spectroscopic grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of this compound powder in a clean microcentrifuge tube.

-

Add the appropriate volume of methanol or ethanol to achieve a stock concentration of 1-10 mg/mL[7].

-

Vortex vigorously until the this compound is completely dissolved.

-

Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation[8]. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles[1].

-

1.2. Large Unilamellar Vesicle (LUV) Preparation by Extrusion

-

Rationale: The extrusion method produces a homogenous population of unilamellar vesicles with a defined size, which is crucial for quantitative studies of peptide-membrane interactions[9]. The choice of lipid composition allows for the investigation of how factors like headgroup charge and acyl chain saturation influence this compound activity.

-

Materials:

-

Desired lipids (e.g., DOPC, POPC, DPPC) in chloroform

-

Chloroform and Methanol (HPLC grade)

-

Round-bottom flask

-

Rotary evaporator or gentle stream of nitrogen gas

-

High-vacuum pump

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

-

-

Procedure:

-

In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

-

Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids[9].

-

The resulting milky suspension contains multilamellar vesicles (MLVs). Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity[10].

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

-

Equilibrate the extruder and the lipid suspension to a temperature above the lipid phase transition temperature[9].

-

Load the lipid suspension into one of the syringes of the extruder.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times)[10]. The final vesicle suspension should appear translucent.

-

Store the prepared LUVs at 4°C and use within a few days for optimal results.

-

Protocol 2: Calcein Leakage Assay to Monitor Pore Formation

-

Rationale: This fluorescence-based assay provides a real-time measurement of membrane permeabilization. Calcein, a fluorescent dye, is encapsulated in the lipid vesicles at a self-quenching concentration. The addition of a pore-forming agent like this compound leads to the release of calcein into the external medium, resulting in dequenching and a measurable increase in fluorescence intensity[11][12].

-

Materials:

-

Calcein-encapsulated LUVs (prepared as in Protocol 1.2, with calcein included in the hydration buffer)

-

Sephadex G-50 or similar size-exclusion chromatography column

-

Fluorometer with a temperature-controlled cuvette holder

-

This compound stock solution (from Protocol 1.1)

-

Triton X-100 (10% v/v solution)

-

-

Procedure:

-

Preparation of Calcein-Loaded Vesicles: During the hydration step of LUV preparation (Protocol 1.2, step 4), use a buffer containing 50-100 mM calcein. After extrusion, separate the calcein-loaded vesicles from the unencapsulated dye using a size-exclusion column equilibrated with the same buffer without calcein.

-

Fluorescence Measurement: a. Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50-100 µM in a fluorescence cuvette. b. Place the cuvette in the fluorometer and allow the temperature to equilibrate. c. Set the excitation and emission wavelengths for calcein (typically ~495 nm and ~515 nm, respectively). d. Record the baseline fluorescence (F₀) for a few minutes. e. Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 1-10 µM) and continue recording the fluorescence signal (F) over time[11]. f. After the fluorescence signal has stabilized or reached a plateau, add a small volume of 10% Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence signal (F_max).

-

Data Analysis: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

-

The following diagram outlines the workflow for the calcein leakage assay:

Caption: Calcein Leakage Assay Workflow.

Protocol 3: Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recordings

-

Rationale: This powerful technique allows for the direct measurement of the electrical currents passing through individual ion channels, providing detailed information about their conductance, gating kinetics, and voltage dependence[2][13]. By reconstituting this compound into an artificial lipid bilayer, its channel-forming properties can be studied with high resolution.

-

Materials:

-

Planar lipid bilayer setup (including a Teflon cup with a small aperture, Ag/AgCl electrodes, a headstage, and an amplifier)

-

Lipid solution in n-decane (e.g., 25 mg/mL DPhPC or POPE/POPS mixture)

-

Electrolyte buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

This compound stock solution (from Protocol 1.1)

-

Oscilloscope and data acquisition system

-

-

Procedure:

-

Bilayer Formation: a. Fill both chambers of the PLB setup with the electrolyte buffer. b. Using a fine brush or a glass rod, "paint" the lipid solution across the aperture in the Teflon cup to form a thin lipid film. c. Monitor the capacitance of the film. A stable bilayer is formed when the capacitance reaches a plateau value (typically 0.3-0.8 µF/cm²).

-

This compound Incorporation: a. Add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the positive electrode) to a final concentration in the nanomolar range. b. Stir the cis chamber gently to facilitate the incorporation of this compound into the bilayer.

-

Single-Channel Recording: a. Apply a transmembrane potential (e.g., +100 mV) across the bilayer. b. Observe the current trace for the characteristic step-like increases in current, which correspond to the opening and closing of individual this compound channels. c. Record the single-channel currents at various applied voltages to determine the conductance and gating properties of the channels.

-

Data Analysis: a. Generate current-voltage (I-V) plots from the single-channel recordings to calculate the single-channel conductance. b. Analyze the open and closed dwell times to understand the gating kinetics of the this compound channels.

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| This compound Stock Conc. | 1-10 mg/mL in Methanol/Ethanol | [6][7] |

| LUV Diameter | 100 nm | [9] |

| Calcein Leakage Assay | ||

| - Lipid Concentration | 50-100 µM | [11] |

| - this compound Conc. | 1-10 µM | [11] |

| PLB Electrophysiology | ||

| - Lipid in n-decane | 25 mg/mL | [13] |

| - Electrolyte Buffer | 1 M KCl, 10 mM HEPES, pH 7.4 | [14] |

| - this compound Conc. | 1-10 nM | [14] |

| - Applied Voltage | +/- 100-200 mV | [2] |

Concluding Remarks

This compound stands as an exemplary tool for probing the fundamental principles of lipid-peptide interactions. The protocols detailed herein provide a robust framework for investigating the molecular mechanisms of peptide-induced membrane permeabilization and ion channel formation. By systematically varying experimental parameters such as lipid composition, peptide concentration, and transmembrane voltage, researchers can gain deep insights into the structure-function relationships that govern the activity of membrane-active peptides, thereby advancing the fields of biophysics, pharmacology, and drug development.

References

-

Investigating this compound Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. Available at: [Link]

-

Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. PubMed. Available at: [Link]

-

Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Niels Bohr Institutet. Available at: [Link]

-

Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies. National Institutes of Health. Available at: [Link]

-

Pore formation in lipid membranes by this compound. PubMed. Available at: [Link]

-

Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Avanti Polar Lipids. Available at: [Link]

-

Melittin and this compound induce calcein leakage. ResearchGate. Available at: [Link]

-

This compound Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. Sensors and Materials. Available at: [Link]

-

Modeling the Structure of Crystalline this compound and Its NMR Chemical Shift Tensors. National Institutes of Health. Available at: [Link]

-

Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy. ACS Applied Materials & Interfaces. Available at: [Link]

-

This compound adsorption to a planar lipid bilayer. PubMed - NIH. Available at: [Link]

-

Conformation of this compound in phospholipid vesicles: implications for insertion models. PubMed. Available at: [Link]

-

Fluorescence Techniques to Study Lipid Dynamics. PMC - PubMed Central - NIH. Available at: [Link]

-

Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PMC - PubMed Central. Available at: [Link]

-

Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. National Institutes of Health. Available at: [Link]

-

This compound self-assembling in lipid membranes: concentration dependence from pulsed EPR of spin labels. RSC Publishing. Available at: [Link]

-

Modeling the Conductance of the Peptide this compound With and Without Ion Gradients. Available at: [Link]

-

Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. JoVE. Available at: [Link]

-

Membrane structure and conformational changes of the antibiotic heterodimeric peptide distinctin by solid-state NMR spectroscopy. PMC - PubMed Central. Available at: [Link]

-

Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Available at: [Link]

-

Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond. PMC. Available at: [Link]

-

Reconstitution of Functional Integrin αIIbβ3 and Its Activation in Plasma Membrane-Mimetic Lipid Environments. MDPI. Available at: [Link]

-

Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. ResearchGate. Available at: [Link]

-

(PDF) Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. ResearchGate. Available at: [Link]

-

Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides. MDPI. Available at: [Link]

-

How to make an NMR sample. Available at: [Link]

-

ProtocolsAntibioticStockSolutions. Barrick Lab. Available at: [Link]

-

Summary of Methods to Prepare Lipid Vesicles. Available at: [Link]

-

A single vesicle fluorescence-bleaching assay for multi-parameter analysis of proteoliposomes by total internal reflection fluorescence microscopy. bioRxiv. Available at: [Link]

-

Anionic liposome formulation for oral delivery of thuricin CD, a potential antimicrobial peptide therapeutic. UL Research Repository - University of Limerick. Available at: [Link]

-

Interactions of the channel forming peptide this compound with artificial and natural membranes. Indian Academy of Sciences. Available at: [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

-

Study of vesicle leakage induced by melittin. PubMed. Available at: [Link]

-

Changes in lipid mobility associated with this compound incorporation into membranes. PubMed. Available at: [Link]

-

Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration. Semantic Scholar. Available at: [Link]

-

Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. ResearchGate. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound self-assembling in lipid membranes: concentration dependence from pulsed EPR of spin labels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 9. avantiresearch.com [avantiresearch.com]

- 10. mse.iastate.edu [mse.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound adsorption to a planar lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing Alamethicin to Probe Membrane Fluidity

Introduction: The Dynamic Nature of Cell Membranes and the Utility of Alamethicin

The cell membrane is a highly dynamic and fluid structure, a feature critical to its function in cellular signaling, transport, and integrity. This fluidity, largely determined by the lipid composition and temperature, allows for the lateral movement of lipids and embedded proteins. Understanding the fluidity of a given membrane is paramount in various fields, from fundamental cell biology to drug development, as it can be altered in disease states and by the action of pharmaceuticals.

This compound, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride, has emerged as a powerful tool for investigating the biophysical properties of lipid bilayers, including membrane fluidity.[1][2] Its utility stems from its well-characterized mechanism of action: the voltage-dependent formation of ion channels.[3] this compound monomers preferentially insert into membranes in a fluid, liquid-crystalline state, and subsequently aggregate to form transmembrane pores, a process that is significantly hindered in more rigid, gel-phase membranes.[4][5] This differential interaction with membranes of varying fluidity provides a basis for its use as an experimental probe.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to leverage the properties of this compound to study membrane fluidity. We will delve into the underlying principles and provide detailed protocols for key experimental techniques.

This compound: Structure and Mechanism of Action

This compound is a peptaibol, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a strong helical conformation.[1] The peptide has an amphipathic α-helical structure, with a hydrophilic face and a hydrophobic face.[2] This amphipathicity is crucial for its interaction with the lipid bilayer.

The formation of an this compound pore is a multi-step process that is both concentration and voltage-dependent:

-

Adsorption: this compound monomers in solution first adsorb to the surface of the lipid bilayer.

-

Insertion: Monomers then insert into the hydrophobic core of the membrane. This step is highly dependent on the fluidity of the membrane; insertion is favored in the more disordered lipid environment of a fluid-phase membrane.[4] In gel-phase membranes, this compound tends to remain on the surface as aggregates.[4][5]

-

Aggregation: Once inserted, the monomers aggregate in a "barrel-stave" fashion, where several helices arrange in a ring to form a water-filled pore.[2][6] The number of monomers per channel can vary, leading to channels with different conductance levels.[3]

The transition from a surface-adsorbed state to a transmembrane pore-forming state is the key to this compound's utility in studying membrane fluidity.

Experimental Approaches to Studying Membrane Fluidity with this compound

The state-dependent interaction of this compound with lipid bilayers can be monitored using a variety of biophysical techniques. Here, we detail protocols for three powerful methods: Fluorescence Spectroscopy, Differential Scanning Calorimetry (DSC), and Electrophysiology.

Fluorescence Spectroscopy: Monitoring this compound Insertion

Fluorescence-based assays offer a sensitive and versatile method to infer membrane fluidity by monitoring the insertion of this compound. The principle lies in observing changes in the fluorescence of a probe—either intrinsic tryptophan fluorescence if a modified peptide is used, or a fluorescent lipid probe incorporated into the membrane.

This protocol utilizes a fluorescence quencher incorporated into the lipid vesicle to measure the degree of this compound insertion, which is correlated with membrane fluidity.

Materials:

-

This compound (solubilized in methanol or ethanol)[7]

-

Lipids of interest (e.g., DMPC for gel-phase at room temperature, POPC for fluid-phase)

-

Fluorescently labeled lipid (e.g., NBD-PE)

-

Lipid quencher (e.g., Dabsyl-PE)[8]

-

Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Vesicle Preparation:

-

Prepare two sets of lipid mixtures in chloroform: one with the lipid of interest and a fluorescent probe (e.g., 1% NBD-PE), and another with the lipid of interest, the fluorescent probe, and a quencher (e.g., 1% NBD-PE, 5% Dabsyl-PE).

-

Dry the lipid mixtures under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

-

Hydrate the lipid films with buffer to a final lipid concentration of 1 mg/mL.

-

Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, add the fluorescently labeled vesicles (without quencher) to the buffer and measure the baseline fluorescence (Excitation/Emission maxima for NBD are typically around 460/534 nm).

-

In a separate cuvette, add the vesicles containing both the fluorescent probe and the quencher to the buffer and measure the baseline quenched fluorescence.

-

To the quenched vesicle suspension, perform a titration by adding small aliquots of the this compound stock solution.

-

After each addition, allow the system to equilibrate for 2-5 minutes and record the fluorescence intensity.

-

-

Data Analysis:

-

The insertion of this compound into the bilayer will disrupt the lipid packing and can displace the quencher from the vicinity of the fluorophore, leading to an increase in fluorescence.

-

Plot the change in fluorescence intensity as a function of this compound concentration.

-

A greater increase in fluorescence at a given this compound concentration is indicative of a more fluid membrane, as it facilitates peptide insertion.

-

By comparing the fluorescence changes in membranes of different lipid compositions, their relative fluidities can be assessed.

-

Causality Behind Experimental Choices:

-

NBD-PE as the Fluorophore: This probe is widely used and its fluorescence is sensitive to the local environment.

-

Dabsyl-PE as the Quencher: This is a non-fluorescent quencher that effectively quenches NBD fluorescence through Förster Resonance Energy Transfer (FRET) when in close proximity.[8]

-

Titration Approach: This allows for the determination of the concentration-dependent effects of this compound and can reveal the threshold concentration for significant membrane interaction.

Self-Validating System:

-

The initial fluorescence of the quenched and unquenched vesicles serves as an internal control for the effectiveness of the quenching.

-

Comparing the results with well-characterized lipids (e.g., DMPC vs. POPC at room temperature) will validate that the assay is sensitive to differences in membrane phase.

Differential Scanning Calorimetry (DSC): Observing Perturbations in Lipid Phase Transitions

DSC is a powerful technique to study the phase behavior of lipid bilayers.[9] The main phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is characterized by a specific temperature (Tm) and enthalpy (ΔH). This compound's interaction with the membrane perturbs this transition, and the nature of this perturbation provides insight into the membrane's initial state.